L-Lyxonamide, 2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-N-(2-methyl-1-(((2-(4-morpholinyl)ethyl)amino)carbonyl)propyl)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))-
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Overview
Description
L-Lyxonamide, 2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-N-(2-methyl-1-(((2-(4-morpholinyl)ethyl)amino)carbonyl)propyl)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, ethers, and aromatic rings. Its unique configuration and functional groups make it a subject of interest in synthetic chemistry, medicinal chemistry, and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lyxonamide, 2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-N-(2-methyl-1-(((2-(4-morpholinyl)ethyl)amino)carbonyl)propyl)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- typically involves multi-step organic synthesis. The process begins with the preparation of the core lyxonamide structure, followed by the sequential addition of various functional groups. Key steps may include:
Formation of the Lyxonamide Core: This step involves the condensation of appropriate starting materials under controlled conditions to form the lyxonamide backbone.
Functional Group Additions:
Purification: The final compound is purified using techniques like column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. Automation and continuous flow chemistry might be employed to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
L-Lyxonamide, 2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-N-(2-methyl-1-(((2-(4-morpholinyl)ethyl)amino)carbonyl)propyl)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter specific functional groups, such as converting ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
L-Lyxonamide, 2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-N-(2-methyl-1-(((2-(4-morpholinyl)ethyl)amino)carbonyl)propyl)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it might inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
L-Lyxonamide Derivatives: Compounds with similar core structures but different substituents.
Other Amides: Compounds with amide functional groups that exhibit similar reactivity.
Uniqueness
L-Lyxonamide, 2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-N-(2-methyl-1-(((2-(4-morpholinyl)ethyl)amino)carbonyl)propyl)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
169438-14-6 |
---|---|
Molecular Formula |
C43H60N6O8 |
Molecular Weight |
789.0 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S,3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-[[(2S)-3-methyl-1-(2-morpholin-4-ylethylamino)-1-oxobutan-2-yl]amino]-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C43H60N6O8/c1-29(2)36(40(51)44-20-21-49-22-24-56-25-23-49)47-42(53)38(45-27-32-16-18-34(55-5)19-17-32)39(50)35(26-31-12-8-6-9-13-31)46-41(52)37(30(3)4)48-43(54)57-28-33-14-10-7-11-15-33/h6-19,29-30,35-39,45,50H,20-28H2,1-5H3,(H,44,51)(H,46,52)(H,47,53)(H,48,54)/t35-,36-,37-,38+,39+/m0/s1 |
InChI Key |
BCVMPXOLPWRIDM-NREVGYPESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCN1CCOCC1)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)C(C(=O)NCCN1CCOCC1)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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